molecular formula C12H16O3 B13553063 Methyl 4-(3-hydroxybutyl)benzoate

Methyl 4-(3-hydroxybutyl)benzoate

Cat. No.: B13553063
M. Wt: 208.25 g/mol
InChI Key: DFXGVSBPDCDFIM-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxybutyl)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid and is characterized by the presence of a hydroxybutyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-hydroxybutyl)benzoate can be synthesized through an esterification reaction. The process involves the reaction of benzoic acid with 3-hydroxybutanol in the presence of an acidic catalyst such as sulfuric acid or phosphoric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxybutyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: The major product is 4-(3-carboxybutyl)benzoic acid.

    Reduction: The major product is 4-(3-hydroxybutyl)benzyl alcohol.

    Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.

Scientific Research Applications

Methyl 4-(3-hydroxybutyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxybutyl)benzoate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active hydroxybutylbenzoic acid. This compound can then interact with cellular pathways, potentially affecting enzyme activity and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxybutyl)benzoate
  • Butylparaben (Butyl 4-hydroxybenzoate)
  • Ethylparaben (Ethyl 4-hydroxybenzoate)
  • Propylparaben (Propyl 4-hydroxybenzoate)

Uniqueness

Methyl 4-(3-hydroxybutyl)benzoate is unique due to the specific position of the hydroxybutyl group on the benzene ring. This structural difference can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-(3-hydroxybutyl)benzoate

InChI

InChI=1S/C12H16O3/c1-9(13)3-4-10-5-7-11(8-6-10)12(14)15-2/h5-9,13H,3-4H2,1-2H3

InChI Key

DFXGVSBPDCDFIM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)C(=O)OC)O

Origin of Product

United States

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